Dodecyl(dimethyl)phosphane
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Dodecyl(dimethyl)phosphane can be synthesized through several methods. One common approach involves the reaction of dodecyl chloride with dimethylphosphine in the presence of a base such as sodium hydride. The reaction proceeds as follows:
C12H25Cl+(CH3)2PH→C12H25P(CH3)2+HCl
Another method involves the use of Grignard reagents. For example, dodecylmagnesium bromide can react with dimethylphosphine oxide to produce this compound:
C12H25MgBr+(CH3)2P(O)→C12H25P(CH3)2+MgBr(OH)
Industrial Production Methods
Industrial production of this compound typically involves large-scale reactions using similar synthetic routes. The choice of method depends on factors such as cost, availability of reagents, and desired purity of the final product. The reactions are usually carried out in controlled environments to ensure safety and efficiency.
Chemical Reactions Analysis
Types of Reactions
Dodecyl(dimethyl)phosphane undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form dodecyl(dimethyl)phosphine oxide.
Substitution: It can participate in nucleophilic substitution reactions, where the phosphorus atom acts as a nucleophile.
Complexation: It can form complexes with transition metals, which are useful in catalysis.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Substitution: Reagents such as alkyl halides and acyl chlorides are used in substitution reactions.
Complexation: Transition metal salts like palladium chloride and platinum chloride are used to form metal-phosphine complexes.
Major Products
Oxidation: Dodecyl(dimethyl)phosphine oxide.
Substitution: Various substituted phosphines depending on the reagents used.
Complexation: Metal-phosphine complexes with potential catalytic applications.
Scientific Research Applications
Dodecyl(dimethyl)phosphane has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and catalysis. Its ability to form stable complexes with transition metals makes it valuable in catalytic processes.
Biology: It is used in the study of biological membranes and protein interactions. Its amphiphilic nature allows it to interact with lipid bilayers and proteins.
Medicine: Research is ongoing into its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: It is used in the production of surfactants and detergents. Its non-ionic nature makes it suitable for use in formulations that require mild detergents.
Mechanism of Action
The mechanism of action of dodecyl(dimethyl)phosphane involves its ability to interact with various molecular targets. In catalysis, it acts as a ligand, coordinating with transition metals to form active catalytic species. In biological systems, it can interact with lipid bilayers and proteins, affecting their structure and function. The specific pathways involved depend on the context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Dimethylphosphine oxide: Similar in structure but lacks the long dodecyl chain.
Diphenylphosphine oxide: Contains phenyl groups instead of the dodecyl group.
Triethylphosphine: Contains ethyl groups instead of the dodecyl and methyl groups.
Uniqueness
Dodecyl(dimethyl)phosphane is unique due to its long dodecyl chain, which imparts amphiphilic properties. This makes it particularly useful in applications involving interactions with lipid bilayers and proteins. Its ability to form stable complexes with transition metals also sets it apart from other phosphines.
Properties
IUPAC Name |
dodecyl(dimethyl)phosphane |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H31P/c1-4-5-6-7-8-9-10-11-12-13-14-15(2)3/h4-14H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RIXFPXRYYYJJKF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCP(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H31P |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00633650 |
Source
|
Record name | Dodecyl(dimethyl)phosphane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00633650 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6794-87-2 |
Source
|
Record name | Dodecyl(dimethyl)phosphane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00633650 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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